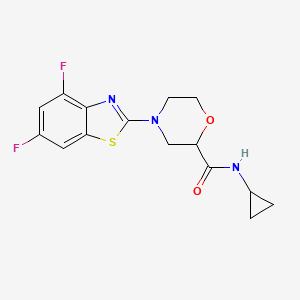
N-cyclopropyl-4-(4,6-difluoro-1,3-benzothiazol-2-yl)morpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-(4,6-difluoro-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring substituted with a benzothiazole moiety, which is further functionalized with cyclopropyl and difluoro groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(4,6-difluoro-1,3-benzothiazol-2-yl)morpholine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Difluoro Groups: The difluoro groups are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Morpholine Ring Formation: The morpholine ring is formed by reacting an appropriate amine with an epoxide or a halohydrin under basic conditions.
Cyclopropyl Substitution: The cyclopropyl group is introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(4,6-difluoro-1,3-benzothiazol-2-yl)morpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the morpholine ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, and dichloromethane (DCM).
Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF).
Substitution: Amines, thiols, dimethylformamide (DMF), and potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted benzothiazoles, substituted morpholines.
Scientific Research Applications
N-cyclopropyl-4-(4,6-difluoro-1,3-benzothiazol-2-yl)morpholine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(4,6-difluoro-1,3-benzothiazol-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as cytochrome P450, proteases, and kinases, thereby modulating various biochemical pathways.
Receptor Modulation: It can modulate G-protein coupled receptors (GPCRs), affecting signal transduction pathways.
Anti-inflammatory Effects: The compound inhibits the production of inflammatory mediators and the activation of NF-κB signaling pathways.
Comparison with Similar Compounds
N-cyclopropyl-4-(4,6-difluoro-1,3-benzothiazol-2-yl)morpholine-2-carboxamide can be compared with other benzothiazole derivatives:
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide: Similar in structure but differs in the presence of a benzohydrazide group instead of a morpholine ring.
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide: Contains a thiadiazole ring instead of a morpholine ring.
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide: Features a methanesulfonamido group instead of a cyclopropyl group.
Properties
Molecular Formula |
C15H15F2N3O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-(4,6-difluoro-1,3-benzothiazol-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C15H15F2N3O2S/c16-8-5-10(17)13-12(6-8)23-15(19-13)20-3-4-22-11(7-20)14(21)18-9-1-2-9/h5-6,9,11H,1-4,7H2,(H,18,21) |
InChI Key |
WBAOAOQABYDYSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC4=C(C=C(C=C4S3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12269119.png)
![6-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12269124.png)
![2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B12269127.png)
![N-{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12269128.png)
![5-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine](/img/structure/B12269129.png)
![4-chloro-1-[(1-cyclopentylazetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12269134.png)
![2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12269139.png)
![4-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B12269142.png)
![2-tert-butyl-1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12269145.png)
![4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12269158.png)
![4-(4-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12269165.png)
![N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12269170.png)
![3-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B12269182.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B12269188.png)
